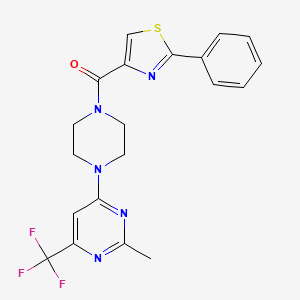
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H18F3N5OS and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone, identified by its CAS number 2034412-44-5, is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
The molecular formula of the compound is C19H18F3N7O with a molecular weight of 417.4 g/mol. The structure includes a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C19H18F3N7O |
| Molecular Weight | 417.4 g/mol |
| CAS Number | 2034412-44-5 |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring piperazine and thiazole moieties. For example, derivatives of thiazole-pyrimidine compounds have shown significant antiproliferative activities in various cancer cell lines:
- NCI-60 Cell Line Screening : A related compound demonstrated a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 μM. Other derivatives exhibited GI values ranging from 40.87% to 46.14% against colorectal and breast cancer cell lines, indicating strong anticancer properties .
- Mechanism of Action : The mechanism involves the inhibition of specific kinase receptors, which are crucial in cancer cell proliferation and survival. The trifluoromethyl group enhances binding affinity to these targets, leading to effective modulation of signaling pathways associated with tumor growth .
Case Studies
Several case studies highlight the biological activity of piperazine and thiazole derivatives:
- Study on Thiazole Derivatives : A study synthesized various thiazole-pyrimidine derivatives and assessed their biological activities against cancer cell lines. The results indicated that structural modifications could lead to enhanced anticancer activity .
- Antimicrobial Screening : Another investigation into structurally similar compounds revealed varying degrees of microbial inhibition depending on the functional groups attached to the core structure, emphasizing the importance of chemical modifications in enhancing biological activity .
Properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5OS/c1-13-24-16(20(21,22)23)11-17(25-13)27-7-9-28(10-8-27)19(29)15-12-30-18(26-15)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOOTOVLKYZEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














